Structural Uniqueness: Multi-Site Substitution vs. Unsubstituted Core Analogs
The target compound is uniquely defined by the simultaneous presence of three distinct substituents on the imidazo[1,2-b]pyrazole core. In contrast, the closest commercially available analog, 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 1368362-13-3), lacks the 6-cyclopropyl group. This difference is quantifiable by the presence or absence of the cyclopropyl group, which directly impacts molecular volume, lipophilicity (cLogP), and binding pocket exploration. The 6-cyclopropyl group in 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole has been noted for enhancing stability and reactivity, a feature absent in the non-cyclopropyl analog [1]. While direct cLogP values are not publicly reported for either compound, the structural difference alone constitutes a categorical differentiation factor for procurement: they are not interchangeable building blocks .
| Evidence Dimension | Molecular Structure (Substituent Presence at C6 Position) |
|---|---|
| Target Compound Data | 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (C11H12N4, MW 200.24 g/mol); Substituents present: 1-ethyl, 6-cyclopropyl, 7-carbonitrile |
| Comparator Or Baseline | 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 1368362-13-3); Substituent absent: 6-cyclopropyl group (the position is unsubstituted) |
| Quantified Difference | Presence vs. absence of a cyclopropyl ring at the 6-position; this structural feature is critical for exploiting specific hydrophobic pockets in kinase ATP-binding sites as per class-level SAR [2]. |
| Conditions | Comparative structural analysis; no head-to-head biological assay data publicly available. |
Why This Matters
For SAR-driven procurement, the presence of the 6-cyclopropyl group is a non-negotiable specification; substituting with an unsubstituted analog abandons a key vector for target engagement optimization.
- [1] Kuujia.com. (n.d.). Cas no 2098023-05-1 (6-cyclopropyl-1H-imidazo[1,2-b]pyrazole). View Source
- [2] Bazin, M.-A., et al. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. European Journal of Medicinal Chemistry, 84, 718-730. View Source
